molecular formula C29H16O9 B13749556 5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid

5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid

Cat. No.: B13749556
M. Wt: 508.4 g/mol
InChI Key: RRKFNFUOAWYRPX-UHFFFAOYSA-N
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Description

5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid: is a complex organic compound with the molecular formula C29H18O8 . It is characterized by the presence of a fluorene core substituted with two isophthalic acid groups at the 2 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid typically involves the reaction of fluorene derivatives with isophthalic acid under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the fluorene derivative is reacted with isophthalic acid in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvothermal synthesis is another method used in industrial settings, where the reactants are dissolved in a suitable solvent and heated under pressure to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorene-9,9-dione derivatives, while reduction can produce fluorene-9-ol derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid is used as a building block for the synthesis of various organic compounds and materials. It is particularly useful in the development of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes with metal ions .

Biology and Medicine: Its unique structural properties allow it to interact with biological molecules in specific ways, making it a valuable tool in biomedical research .

Industry: In industry, the compound is used in the production of advanced materials, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in the development of catalysts and other industrial applications .

Mechanism of Action

The mechanism of action of 5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable coordination complexes that can catalyze various chemical reactions. In biological systems, it can interact with proteins and other biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid lies in its specific substitution pattern and the presence of the carbonyl group on the fluorene core. These features contribute to its distinct chemical and physical properties, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C29H16O9

Molecular Weight

508.4 g/mol

IUPAC Name

5-[7-(3,5-dicarboxyphenyl)-9-oxofluoren-2-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C29H16O9/c30-25-23-11-13(15-5-17(26(31)32)9-18(6-15)27(33)34)1-3-21(23)22-4-2-14(12-24(22)25)16-7-19(28(35)36)10-20(8-16)29(37)38/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)

InChI Key

RRKFNFUOAWYRPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)C4=C2C=CC(=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O

Origin of Product

United States

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